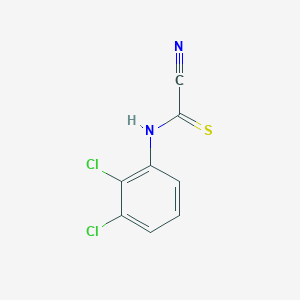

N-(2,3-Dichlorophenyl)cyanothioformamide

Description

Structure

3D Structure

Properties

CAS No. |

14502-35-3 |

|---|---|

Molecular Formula |

C8H4Cl2N2S |

Molecular Weight |

231.10 g/mol |

IUPAC Name |

1-cyano-N-(2,3-dichlorophenyl)methanethioamide |

InChI |

InChI=1S/C8H4Cl2N2S/c9-5-2-1-3-6(8(5)10)12-7(13)4-11/h1-3H,(H,12,13) |

InChI Key |

MVGFPWAQOVDAJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursor Applications

Direct Synthesis of N-Arylcyanothioformamides

The preparation of N-arylcyanothioformamides, including the 2,3-dichloro derivative, is a critical first step for its subsequent use in heterocyclic chemistry. Established and optimized synthetic routes are essential for ensuring high yields and purity, as well as for enabling larger-scale production for research and development purposes.

Established Synthetic Routes and Reaction Conditions

A primary and well-established method for the synthesis of N-arylcyanothioformamides involves the reaction of the corresponding aryl isothiocyanate with a cyanide salt. Specifically, N-(2,3-Dichlorophenyl)cyanothioformamide can be prepared from 2,3-dichlorophenyl isothiocyanate. This precursor is synthesized from 2,3-dichloroaniline (B127971) and thiophosgene. chemdad.com

The general procedure for the synthesis of N-arylcyanothioformamides entails reacting an aryl isothiocyanate with potassium cyanide in a water-ethanol mixture. rsc.orgnih.gov This method is noted for its broad applicability to a range of substituted aryl isothiocyanates.

Another synthetic approach involves the conversion of N-arylimino-1,2,3-dithiazoles into the corresponding cyanothioformanilides. This transformation provides an alternative route to N-arylcyanothioformamides.

Optimization Strategies for Reaction Yield and Product Purity

To enhance the efficiency of the synthesis of N-arylcyanothioformamides, various optimization strategies can be employed. The reaction conditions, such as solvent composition, temperature, and reaction time, play a crucial role in maximizing the yield and purity of the final product.

For the reaction of aryl isothiocyanates with potassium cyanide, the use of a biphasic solvent system like water-ethanol facilitates the reaction by dissolving both the organic and inorganic reactants. Careful control of the temperature is also important, as N-arylcyanothioformamides can be sensitive to heat, potentially leading to decomposition and the formation of unwanted byproducts. rsc.org

Purification of the product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining a high-purity product.

Scalability of Synthetic Protocols for Research and Development

The synthesis of N-arylcyanothioformamides from aryl isothiocyanates and potassium cyanide has been demonstrated to be scalable. rsc.orgnih.gov This scalability is a significant advantage for research and development activities that require larger quantities of the compound for further investigation and application in the synthesis of more complex molecules. The availability of the starting materials, 2,3-dichloroaniline and thiophosgene, also contributes to the feasibility of large-scale production of the target compound. chemdad.com

This compound as a Versatile Synthon in Heterocyclic Chemistry

The unique chemical structure of this compound, featuring both a nucleophilic thioamide and an electrophilic nitrile group, makes it a highly versatile synthon for the construction of a variety of heterocyclic scaffolds.

Role in Heteroannulation Reactions and Construction of Novel Scaffolds

N-Arylcyanothioformamides, including the 2,3-dichloro derivative, are valuable precursors in heteroannulation reactions, which involve the formation of a new ring fused to an existing one. These reactions provide a powerful tool for the construction of novel and complex heterocyclic systems. The reactivity of the cyanothioformamide moiety allows for its participation in various cycloaddition and condensation reactions to form five- and six-membered heterocyclic rings.

Formation of Imidazole (B134444) and Imidazolidine (B613845) Derivatives

A significant application of this compound is in the synthesis of imidazole and imidazolidine derivatives, which are important classes of heterocyclic compounds with a wide range of biological activities.

The reaction of N-arylcyanothioformamides with isocyanates provides a direct route to 5-imino-4-thioxo-2-imidazolidinone derivatives. researchgate.net This reaction proceeds through a cyclization process involving the thioamide and nitrile functionalities of the cyanothioformamide and the isocyanate group.

Furthermore, N-arylcyanothioformamides react with isothiocyanates in the presence of a catalytic amount of a base, such as triethylamine, to yield imidazolidineiminodithiones. researchgate.net This reaction offers a regioselective pathway to these disubstituted imidazolidine derivatives.

While direct synthesis of imidazole rings from N-arylcyanothioformamides is an area of ongoing research, the imidazolidine derivatives obtained from the reactions described above can serve as precursors for the synthesis of various substituted imidazoles through subsequent chemical transformations.

Below is a table summarizing the synthetic applications of N-Arylcyanothioformamides in the formation of imidazolidine derivatives.

| Reactant 1 | Reactant 2 | Product |

| N-Arylcyanothioformamide | Isocyanate | 5-Imino-4-thioxo-2-imidazolidinone |

| N-Arylcyanothioformamide | Isothiocyanate | Imidazolidineiminodithione |

Synthesis of Oxazole (B20620) and Thiazole (B1198619) Derivatives

The scientific literature indicates that cyanothioformamides are versatile reagents that can participate in a variety of heterocyclic ring closure reactions to furnish thiazoles, oxazoles, and imidazoles. tandfonline.com However, specific methodologies detailing the direct synthesis of oxazole and thiazole derivatives from this compound are not extensively documented in the reviewed literature. General pathways for thiazole synthesis often involve the Hantzsch synthesis, which reacts α-haloketones with thioamides. tandfonline.com

Construction of Thiadiazole Ring Systems, including 1,3,4-Thiadiazoles

N-Arylcyanothioformamides serve as key substrates for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. A prominent method involves the reaction of N-arylcyanothioformamides with various substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides. This reaction proceeds stereoselectively and regioselectively to produce a range of 5-arylimino-1,3,4-thiadiazole derivatives. researchgate.netresearchgate.net The methodology is noted for its mild, room-temperature conditions and broad substrate scope, accommodating a wide array of functional groups on both reactants and yielding products in good to high yields without the need for chromatographic purification. researchgate.net

The reaction capitalizes on the reactivity of the cyanothioformamide moiety to construct the five-membered thiadiazole ring, incorporating atoms from both the cyanothioformamide and the hydrazonoyl chloride.

Table 1: Examples of 1,3,4-Thiadiazole Synthesis from N-Arylcyanothioformamides

| N-Arylcyanothioformamide Reactant | Hydrazonoyl Chloride Reactant | Product | Yield (%) |

| N-(4-methylphenyl)cyanothioformamide | (Z)-2-oxo-N'-phenylpropanehydrazonoyl chloride | 5-((4-methylphenyl)imino)-3-phenyl-4-(phenylcarbonyl)-4,5-dihydro-1,3,4-thiadiazole | 85 |

| N-(4-chlorophenyl)cyanothioformamide | (Z)-N'-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride | 3-(4-bromophenyl)-5-((4-chlorophenyl)imino)-4-(phenylcarbonyl)-4,5-dihydro-1,3,4-thiadiazole | 90 |

| N-(4-methoxyphenyl)cyanothioformamide | (Z)-2-(4-nitrophenyl)-2-oxo-N'-phenylpropanehydrazonoyl chloride | 5-((4-methoxyphenyl)imino)-4-((4-nitrophenyl)carbonyl)-3-phenyl-4,5-dihydro-1,3,4-thiadiazole | 88 |

Note: This table presents generalized findings for the N-Arylcyanothioformamide class of compounds based on available literature. Data may not be specific to the 2,3-dichloro derivative.

Preparation of Triazole Derivatives

While the cyanothioformamide functional group contains the necessary nitrogen and carbon atoms that could potentially be incorporated into a triazole ring, specific synthetic routes starting from this compound for the preparation of triazole derivatives are not detailed in the surveyed scientific literature.

Formation of Oxadiazole Derivatives

The transformation of N-arylcyanothioformamides into oxadiazole derivatives is not a commonly reported synthetic pathway in the reviewed literature. The conversion would require an oxygen source and a cyclization strategy that favors the formation of the C-O-C linkage within the five-membered ring, which is less common for this sulfur-containing precursor.

Applications in Dithiazole Synthesis (e.g., 1,2,3-Dithiazoles)

The synthesis of 1,2,3-dithiazoles represents a significant application of N-arylcyanothioformamides. These precursors can be readily converted into N-arylimino-1,2,3-dithiazoles. This transformation is typically achieved through the reaction of the N-arylcyanothioformamide with a sulfur transfer reagent.

Conversely, N-arylcyanothioformamides can themselves be prepared via the ring-opening of 5-N-arylimino-4-chloro-1,2,3-dithiazoles, which are derived from the reaction of anilines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt). nih.gov This established chemical relationship underscores the utility of cyanothioformamides as direct precursors to the 1,2,3-dithiazole ring system.

Cyclization Reactions to Benzothiazoles and Cyanobenzothiazoles

A significant application of N-arylcyanothioformamides, including the 2,3-dichloro derivative, is in the synthesis of 2-cyanobenzothiazoles. This is accomplished through an intramolecular C-S bond formation reaction that involves the C-H functionalization of the aryl ring. nih.govmdpi.com This cyclization is effectively promoted by a catalytic system comprising palladium and copper. nih.gov

The reaction typically proceeds by heating the N-arylcyanothioformamide in a solvent mixture like DMSO/DMF in the presence of a palladium catalyst (e.g., PdCl2), a copper co-catalyst (e.g., CuI), and an inorganic additive. nih.gov Research has shown that potassium iodide (KI) is a particularly effective additive, leading to good yields of the desired 2-cyanobenzothiazole. nih.gov The reaction is performed in the presence of air, as an inert atmosphere was found to decrease the product yield. nih.gov This method allows for the synthesis of a wide array of substituted 2-cyanobenzothiazole derivatives, which are valuable building blocks for more complex heterocyclic systems. nih.govmdpi.com The cyclization is regiospecific, with the C-S bond formation occurring at the ortho position of the aniline (B41778) ring. nih.gov

Table 2: Synthesis of 2-Cyanobenzothiazoles from N-Arylcyanothioformamides

| N-Arylcyanothioformamide Substrate | Catalyst/Additive | Product | Yield (%) |

| N-(4-methylphenyl)cyanothioformamide | PdCl2/CuI/KI | 6-methylbenzo[d]thiazole-2-carbonitrile | 70 |

| N-(4-methoxyphenyl)cyanothioformamide | PdCl2/CuI/KI | 6-methoxybenzo[d]thiazole-2-carbonitrile | 71 |

| N-(4-chlorophenyl)cyanothioformamide | PdCl2/CuI/KI | 6-chlorobenzo[d]thiazole-2-carbonitrile | 65 |

| N-(3-methoxyphenyl)cyanothioformamide | PdCl2/CuI/KI | 5-methoxybenzo[d]thiazole-2-carbonitrile | 68 |

Note: This table is based on a general synthetic protocol for N-arylcyanothioformamides. Yields are representative of the described method. nih.gov

Reactivity with Isocyanates and Isothiocyanates for Diverse Chemical Structures

N-Arylcyanothioformamides react readily with isocyanates and isothiocyanates to form various five-membered heterocyclic structures. The reaction with isocyanates (e.g., methyl or phenyl isocyanate) yields 5-imino-1,3-disubstituted-4-thioxo-2-imidazolidinones. acs.org

In contrast, the reaction with isothiocyanates can lead to different products depending on the reactants and conditions. The reaction can produce 5-imino-1,3-disubstituted-2,4-imidazolidinedithiones or 5-(phenylimino)-4-imino-2-thiazolidinethiones. acs.org These reactions demonstrate the utility of N-arylcyanothioformamides as versatile synthons for building diverse and complex heterocyclic scaffolds through cycloaddition pathways. researchgate.net A series of 5-imino-4-thioxo-2-imidazolidinone derivatives have been synthesized in high yields by reacting various N-arylcyanothioformamide derivatives with isocyanate derivatives. researchgate.net

Chemical Transformations and Reaction Pathways of this compound and its Derivatives

The chemical reactivity of this compound is characterized by a variety of transformations that allow for the synthesis of diverse heterocyclic compounds. Mechanistic studies, primarily conducted on the broader class of N-arylcyanothioformamides, have provided insights into the regioselective and stereoselective nature of these reactions. Furthermore, oxidative and hydrolytic transformations of this compound and its derivatives have been explored, expanding its synthetic utility.

Mechanistic Investigations of Regioselective and Stereoselective Transformations

While specific mechanistic studies on this compound are not extensively documented, research on analogous N-arylcyanothioformamides provides a framework for understanding its reaction pathways. These investigations highlight the compound's ability to undergo highly selective cycloaddition and condensation reactions.

The reaction of N-arylcyanothioformamides with isothiocyanates is a notable example of a regioselective transformation. These reactions, often catalyzed by a mild base such as triethylamine, yield 5-arylimino-1,3-dithiolan-2-ones or related structures. The regioselectivity is dictated by the nucleophilic attack of the sulfur atom of the cyanothioformamide onto the electrophilic carbon of the isothiocyanate, followed by intramolecular cyclization. The specific regioisomer formed is a result of the inherent electronic properties and steric factors of the reacting molecules.

In another key transformation, N-arylcyanothioformamides react with hydrazonoyl chlorides in a stereoselective and regioselective manner to produce 5-arylimino-1,3,4-thiadiazole derivatives. The reaction proceeds through a [3+2] cycloaddition mechanism. The hydrazonoyl chloride, in the presence of a base, generates a nitrilimine intermediate, which acts as a 1,3-dipole. The N-arylcyanothioformamide serves as the dipolarophile. The regioselectivity of the cycloaddition is governed by the frontier molecular orbital interactions between the nitrilimine and the C=S bond of the cyanothioformamide. The stereoselectivity of the resulting exocyclic C=N bond is also consistently observed, leading to the formation of a single stereoisomer.

Oxidative Systems for N-Arylcyanoformamide Formation from Cyanothioformamides

The conversion of N-arylcyanothioformamides to their corresponding N-arylcyanoformamides is a synthetically important oxidative transformation. A particularly effective and mild oxidative system for this conversion is the use of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com This method is valued for its operational simplicity, broad substrate scope, and high reaction efficiency under relatively mild conditions. nih.govmdpi.com

The I₂-DMSO system facilitates the direct conversion of the thiocarbonyl group (C=S) into a carbonyl group (C=O). Mechanistically, the reaction is believed to proceed via the initial activation of the thiocarbonyl sulfur by iodine. DMSO then acts as the oxygen source in a Kornblum-type oxidation. The process involves the formation of an intermediate that subsequently eliminates sulfur and incorporates oxygen to yield the final N-arylcyanoformamide product. This oxidative system has been shown to be compatible with a range of functional groups on the aryl ring. nih.gov

An interesting outcome of this oxidative system is the occasional formation of 2-cyanobenzothiazoles as byproducts, or in some cases, as the main products depending on the substrate and reaction conditions. nih.gov This occurs through an intramolecular cyclization pathway.

| Oxidative System | Reagents | Temperature (°C) | Typical Yield (%) | Ref. |

| Iodine-DMSO | I₂, DMSO | 38 - 80 | High | nih.govmdpi.com |

Data presented is for the general class of N-arylcyanothioformamides.

Hydrolytic Transformations of Derived Compounds

Compounds derived from this compound can undergo hydrolytic transformations, which are crucial for further functionalization or degradation studies. The stability and reactivity of these derivatives under hydrolytic conditions depend on their specific chemical structures.

For instance, 2-cyanobenzothiazoles, which can be synthesized from N-arylcyanothioformamides, can undergo a hydrolysis-decarboxylation sequence under acidic conditions (e.g., HCl or HBr). This transformation effectively removes the cyano group and can lead to the formation of other valuable building blocks.

Another important class of compounds derived from N-arylcyanothioformamides are 5-imino-4-thioxo-2-imidazolidinones, formed through reactions with isocyanates. The hydrolysis of the imino group in these heterocyclic systems has been investigated. Under acidic conditions, the hydrolysis of the exocyclic imino group can occur, leading to the formation of the corresponding dione. The mechanism of this hydrolysis typically involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the imine carbon. This leads to a tetrahedral intermediate which then collapses to the carbonyl group and releases ammonia (B1221849) or an amine. The rate of this hydrolysis is influenced by factors such as the pH of the medium and the substitution pattern on the imidazolidinone ring.

| Derived Compound | Hydrolysis Conditions | Product Type |

| 2-Cyanobenzothiazoles | Acidic (HCl or HBr) | Decyanated benzothiazoles |

| 5-Imino-4-thioxo-2-imidazolidinones | Acidic | 4-Thioxoimidazolidin-2,5-diones |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A high-resolution ¹H NMR spectrum would be crucial for identifying the distinct proton environments within the N-(2,3-Dichlorophenyl)cyanothioformamide molecule. The dichlorophenyl ring contains three aromatic protons, and their chemical shifts, splitting patterns (multiplicity), and coupling constants would confirm their relative positions (ortho, meta, para) to each other and to the two chlorine substituents. An additional signal would be expected for the N-H proton of the thioformamide (B92385) group, which might appear as a broad singlet and could be confirmed by D₂O exchange.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Connectivity |

|---|---|---|---|

| Aromatic CH | ~7.0 - 8.0 | Doublet, Triplet | Protons on the dichlorophenyl ring |

| N-H | Variable, potentially broad | Singlet | Proton on the nitrogen atom |

Note: This table is illustrative and based on general principles of NMR spectroscopy, as specific experimental data is unavailable.

The ¹³C NMR spectrum would reveal all unique carbon atoms in the molecule. For this compound, this would include six distinct signals for the aromatic carbons of the dichlorophenyl ring, one for the carbon of the nitrile group (-C≡N), and one for the thioamide carbonyl carbon (-C=S). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine atoms, while the nitrile and thioamide carbons would appear in their characteristic downfield regions.

Table 2: Expected ¹³C NMR Resonances for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | ~130 - 140 |

| Aromatic C-H | ~120 - 135 |

| Aromatic C-N | ~140 - 150 |

| Cyano (-C≡N) | ~115 - 125 |

| Thioamide (-C=S) | ~180 - 200 |

Note: This table is illustrative and based on typical chemical shift ranges, as specific experimental data is unavailable.

To unambiguously assign the proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming the connectivity of the protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated carbons in the dichlorophenyl ring. sdsu.edu

Vibrational Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretch, the C≡N (nitrile) stretch, C=S (thioamide) stretch, and various vibrations corresponding to the dichlorinated aromatic ring (C-H and C=C stretching, C-Cl stretching).

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | 3100 - 3500 | Stretching |

| C≡N | 2200 - 2260 | Stretching |

| C=C (Aromatic) | 1400 - 1600 | Stretching |

| C=S | 1000 - 1250 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Note: This table is illustrative and based on characteristic infrared absorption frequencies, as specific experimental data is unavailable.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its molecular formula, C₈H₄Cl₂N₂S. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns observed in the spectrum could also offer further structural information. Predicted collision cross-section values for various adducts of the molecule are available in public databases. uni.lu

Table 4: Compound Names Mentioned

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound through the precise measurement of its mass-to-charge ratio. nih.govthermofisher.com For this compound, with the molecular formula C₈H₄Cl₂N₂S, HRMS provides an exact mass that confirms its atomic makeup. The predicted monoisotopic mass for this compound is 229.94722 Da. uni.lu This high level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby providing unambiguous identification. mdpi.com

Predicted mass spectrometry data for various adducts of the compound, calculated using advanced algorithms, further aids in its characterization in different ionization conditions. uni.lu

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 230.95450 |

| [M+Na]⁺ | 252.93644 |

| [M-H]⁻ | 228.93994 |

| [M]⁺ | 229.94667 |

| [M]⁻ | 229.94777 |

Fragmentation Pattern Analysis for Structural Confirmation

While specific experimental fragmentation data for this compound is not detailed in the available literature, the analysis of its structure allows for the prediction of its mass spectrometric fragmentation pathways. Tandem mass spectrometry (MS/MS) experiments would typically be employed to induce fragmentation, providing pieces of the molecular puzzle that help confirm the connectivity of atoms. nih.govnih.gov

Based on the structure, key fragmentation patterns would be expected:

α-Cleavage: Cleavage adjacent to the thio-carbonyl group (C=S) is a common pathway for thioamides.

Loss of Small Molecules: Neutral losses, such as the elimination of the cyano group (-CN) or carbon monosulfide (-CS), are plausible fragmentation routes.

Phenyl Ring Fragmentation: The 2,3-dichlorophenyl ring could undergo characteristic cleavages, including the loss of chlorine atoms or the entire ring structure, to produce diagnostic fragment ions.

Analysis of these fragments is essential for confirming the identity and isomeric purity of the compound. nih.govresearchgate.net

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.comnih.gov Although a specific crystal structure for this compound has not been reported in the searched literature, the following subsections describe the type of detailed information that such an analysis would provide.

Elucidation of Tautomeric Forms in the Solid State

The cyanothioformamide moiety can theoretically exist in different tautomeric forms, primarily the thione form (C=S) and the thiol form (C-SH). SCXRD is the definitive technique to identify which tautomer is present in the crystalline solid state by locating the position of the hydrogen atom on either the nitrogen or the sulfur atom. researchgate.net

Precise Measurement of Bond Lengths and Angles

A crystal structure determination yields highly accurate measurements of all bond lengths and bond angles within the molecule. researchgate.net This data is fundamental for understanding the electronic structure and bonding characteristics. For instance, the C=S and C≡N bond lengths would provide insight into the bond order and electron distribution within the cyanothioformamide group, while the C-Cl bond lengths and angles of the phenyl ring would confirm the substitution pattern.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. researchgate.net This includes the identification and characterization of intermolecular interactions, such as hydrogen bonds (e.g., N-H···S or N-H···N), halogen bonds (C-Cl···S or C-Cl···N), and π–π stacking interactions between the dichlorophenyl rings. researchgate.netnih.gov Understanding these non-covalent forces is crucial as they govern the material's physical properties.

Advanced Analytical Methodologies for Purity and Identity Confirmation

Chromatographic Separation Techniques

Chromatography is the cornerstone of separation science, providing the means to resolve complex mixtures into their individual components. For N-(2,3-Dichlorophenyl)cyanothioformamide, a combination of high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS) would be employed to build a complete purity profile.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

HPLC is the principal technique for assessing the purity and quantifying the amount of a non-volatile, thermally stable compound like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from any process-related impurities or degradation products. semanticscholar.orgijrar.org

A hypothetical RP-HPLC method would involve an octadecylsilane (B103800) (C18) chemically bonded silica (B1680970) column. google.com Gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. The mobile phase would likely consist of an aqueous component, such as a phosphate (B84403) buffer, and an organic modifier like acetonitrile. semanticscholar.orggoogle.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for a molecule with its chromophores might be around 254 nm. google.com The method's output allows for the calculation of purity by comparing the peak area of the main component to the total area of all detected peaks.

Table 1: Hypothetical HPLC Purity Analysis of a this compound Batch

| Peak ID | Retention Time (min) | Peak Area | % Area | Identification |

| 1 | 4.2 | 1,500 | 0.03 | Impurity A |

| 2 | 6.8 | 10,250 | 0.21 | Impurity B |

| 3 | 9.5 | 4,950,000 | 99.70 | This compound |

| 4 | 11.2 | 3,250 | 0.06 | Impurity C |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Trace Analysis

While HPLC-UV is excellent for quantification, it does not provide structural information about unknown impurities. LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry, making it an indispensable tool for identifying impurities. thermofisher.com As peaks elute from the HPLC column, they are ionized (e.g., via electrospray ionization, ESI) and analyzed by the mass spectrometer, which provides mass-to-charge (m/z) ratio data.

This mass information is crucial for proposing molecular formulas and structures for unknown impurities, especially when combined with fragmentation data from tandem mass spectrometry (MS/MS). qub.ac.ukresearchgate.net This technique is highly sensitive, allowing for the detection and identification of trace-level impurities that might be missed by UV detection. windows.net

Table 2: Hypothetical LC-MS Data for Impurity Identification in this compound

| Impurity ID | Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Structure / Origin |

| Impurity A | 4.2 | 162.0 | 2,3-Dichloroaniline (B127971) (Starting Material) |

| Impurity B | 6.8 | 247.0 | Hydrolysis Product |

| Impurity C | 11.2 | 460.9 | Dimeric Byproduct |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Analogs

GC-MS is the preferred method for analyzing volatile and semi-volatile compounds. neliti.com While this compound itself is not sufficiently volatile for direct GC analysis, the technique is invaluable for detecting residual volatile solvents or volatile byproducts from its synthesis. The sample is injected into a heated port, and volatile components are carried by an inert gas through a capillary column, where they are separated based on their boiling points and interaction with the stationary phase. The separated components are then detected by a mass spectrometer. researchgate.net

Furthermore, GC-MS can be used to analyze derivatized analogs of the main compound or its non-volatile impurities. Derivatization is a chemical reaction that converts a non-volatile compound into a volatile derivative, making it amenable to GC analysis. researchgate.net

Table 3: Hypothetical GC-MS Analysis for Volatile Impurities

| Compound | Retention Time (min) | Identification Confidence |

| Dichloromethane | 2.5 | High (Matched to NIST Library) |

| Acetonitrile | 3.1 | High (Matched to NIST Library) |

| Toluene | 5.4 | High (Matched to NIST Library) |

Method Development and Validation Protocols (e.g., ICH Guidelines)

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. The ICH provides a comprehensive set of guidelines for analytical procedure validation. europa.eueuropa.eufda.gov The objective is to demonstrate that the procedure is fit for purpose. ich.org Key validation parameters include specificity, selectivity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity and Selectivity Studies for Compound Differentiation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For an HPLC purity method, specificity is demonstrated by showing that the peak for this compound is well-resolved from all other detected peaks. This is often achieved by spiking the sample with known impurities and demonstrating baseline separation. The resolution between adjacent peaks is calculated to confirm selectivity.

Table 4: Hypothetical Specificity and Resolution Data

| Peak Pair | Resolution (USP) | Acceptance Criterion | Result |

| Impurity A / Impurity B | 2.5 | > 1.5 | Pass |

| Impurity B / Main Compound | 4.1 | > 1.5 | Pass |

| Main Compound / Impurity C | 3.2 | > 1.5 | Pass |

Determination of Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

These parameters are crucial for quantitative impurity analysis. researchgate.net

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically demonstrated by analyzing a series of dilutions of a standard solution and plotting the instrument response versus concentration. The correlation coefficient (R²) of the resulting regression line should be close to 1.0. researchgate.net

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. npra.gov.my

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. npra.gov.my

LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.irjuniperpublishers.com

Table 5: Interactive Summary of Hypothetical Method Validation Parameters

| Parameter | Method | Result | Acceptance Criterion |

| Linearity | |||

| Correlation Coefficient (R²) | Analysis of 6 concentration levels (LOQ to 150%) | 0.9998 | ≥ 0.999 |

| Range | Confirmed by linearity, accuracy, and precision data | LOQ to 0.15% of nominal concentration | Covers the reporting threshold |

| Limit of Detection (LOD) | Based on Signal-to-Noise Ratio | 0.005 µg/mL | S/N ≥ 3 |

| Limit of Quantitation (LOQ) | Based on Signal-to-Noise Ratio | 0.015 µg/mL | S/N ≥ 10 |

Structure Activity Relationship Sar Methodologies in Compound Design

Systematic Chemical Modifications of the N-(2,3-Dichlorophenyl) Moiety and their Structural Implications

Positional Isomerism of Chlorine Atoms: The specific 2,3-dichloro substitution pattern on the phenyl ring of N-(2,3-Dichlorophenyl)cyanothioformamide dictates a unique electronic distribution and steric hindrance around the amide bond. Altering the positions of the chlorine atoms to other arrangements, such as 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dichloro, would significantly modify the molecule's dipole moment and its ability to interact with target proteins. For instance, studies on dichlorophenyl-containing compounds have shown that positional isomerism can dramatically impact biological activity. researchgate.net

Substitution with Other Halogens: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine, or iodine) would systematically alter the lipophilicity, polarizability, and hydrogen-bonding capacity of the phenyl ring. Fluorine, being highly electronegative, can form strong hydrogen bonds and alter the metabolic stability of the compound. Bromine and iodine, with their larger atomic radii, would introduce greater steric bulk and lipophilicity.

Introduction of Other Functional Groups: The introduction of various electron-donating or electron-withdrawing groups in place of or in addition to the chlorine atoms can fine-tune the electronic properties of the phenyl ring. For example, the addition of a methoxy (B1213986) group has been shown to be replaceable with other electron-donating groups like methyl or N,N-dimethylamino while retaining potent activity in other molecular scaffolds. youtube.com Conversely, the introduction of strongly electron-withdrawing groups like a nitro or trifluoromethyl group would have opposing effects.

A summary of potential modifications to the N-(2,3-Dichlorophenyl) moiety and their predicted structural implications is presented in the table below.

| Modification | Predicted Structural Implication |

| Altering chlorine position (e.g., to 3,5-dichloro) | Changes in dipole moment and steric profile, potentially altering binding orientation. |

| Replacement of chlorine with fluorine | Increased electronegativity, potential for enhanced hydrogen bonding, and altered metabolic stability. |

| Replacement of chlorine with bromine or iodine | Increased lipophilicity and steric bulk, potentially improving binding affinity through van der Waals interactions. |

| Introduction of a methyl group | Increased lipophilicity and electron-donating character. |

| Introduction of a methoxy group | Increased electron-donating character and potential for hydrogen bond acceptance. |

| Introduction of a trifluoromethyl group | Increased lipophilicity and strong electron-withdrawing character, potentially influencing pKa. |

Role of the Cyanothioformamide Scaffold in Modulating Molecular Recognition and Interactions

The cyanothioformamide scaffold is a unique and reactive functional group that plays a pivotal role in shaping the molecular recognition properties of this compound. This scaffold is comprised of a cyano group (-C≡N) and a thioformamide (B92385) group (-C(=S)NH-), each contributing distinct chemical properties.

The thioamide portion of the scaffold is a key bioisostere of the more common amide bond found in many biologically active molecules. nih.gov Thioamides are known to be better hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. nih.gov This altered hydrogen bonding capacity can lead to differential binding affinities and selectivities for target proteins. The sulfur atom, being larger and more polarizable than oxygen, can also participate in different types of non-covalent interactions, such as sulfur-aromatic and cation-π interactions.

The combination of the thioamide and cyano groups in the cyanothioformamide scaffold creates a unique electronic and steric profile that can be critical for molecular recognition. The reactivity of this scaffold also allows for potential covalent interactions with biological targets, a mechanism that can lead to potent and long-lasting biological effects.

Rational Design Principles for New Chemical Probes and Ligands Based on SAR Insights

The insights gained from SAR studies of this compound can be harnessed to rationally design novel chemical probes and ligands with tailored properties. youtube.comnih.gov The goal of rational design is to systematically modify a lead compound to optimize its activity, selectivity, and pharmacokinetic properties. youtube.com

Target-Focused Modifications: Based on a known biological target, modifications to the this compound structure can be made to enhance binding affinity and selectivity. For instance, if the target protein has a hydrophobic pocket, increasing the lipophilicity of the dichlorophenyl ring by replacing chlorine with bromine or adding alkyl substituents may be beneficial. Conversely, if hydrogen bonding is critical for binding, introducing or modifying hydrogen bond donors and acceptors on the scaffold would be a rational approach.

Development of Covalent Probes: The reactivity of the cyanothioformamide scaffold can be exploited to design covalent inhibitors or activity-based probes. By understanding the mechanism of action, the scaffold can be fine-tuned to react specifically with a nucleophilic residue (e.g., cysteine or serine) in the active site of a target enzyme.

Fluorescent Labeling: For the development of chemical probes for bioimaging, a fluorescent reporter group could be appended to the this compound scaffold. The position of attachment would be guided by SAR data to ensure that the biological activity of the core structure is not compromised.

The table below outlines some rational design strategies based on the SAR of this compound.

| Design Goal | Rational Design Strategy |

| Increase Potency | Optimize substitutions on the dichlorophenyl ring to enhance binding interactions (e.g., through increased lipophilicity or hydrogen bonding). |

| Improve Selectivity | Modify the substitution pattern on the phenyl ring to exploit unique features of the target's binding site that are not present in off-targets. |

| Develop Covalent Inhibitors | Enhance the electrophilicity of the cyanothioformamide scaffold to promote covalent bond formation with a target nucleophile. |

| Create Chemical Probes | Attach a reporter tag (e.g., a fluorophore or biotin) to a position on the molecule that does not interfere with its biological activity. |

Analysis of Substituent Effects on Molecular Properties and Reactivity

The substituents on the this compound molecule have a profound impact on its physicochemical properties and chemical reactivity. These effects can be understood in terms of the electronic and steric influences of the substituents.

Reactivity: The reactivity of the cyanothioformamide scaffold is influenced by the electronic effects of the dichlorophenyl ring. The electron-withdrawing nature of the ring can enhance the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. This is a key consideration for understanding the molecule's potential to act as a covalent modifier of biological macromolecules.

A summary of substituent effects on the molecular properties of this compound is provided below.

| Substituent | Effect on Molecular Properties | Impact on Reactivity |

| 2,3-Dichloro groups | Electron-withdrawing, increase lipophilicity, create steric hindrance. | Can influence the pKa of the thioamide N-H and the electrophilicity of the thiocarbonyl carbon. |

| Cyano group | Strong electron-withdrawing group, hydrogen bond acceptor. | Enhances the electrophilicity of the adjacent thiocarbonyl carbon. |

| Thioamide group | Hydrogen bond donor, more polarizable than an amide. | The thiocarbonyl is a potential site for nucleophilic attack. |

Future Research Directions and Emerging Avenues in Chemical Science

Innovations in Synthetic Routes for N-(2,3-Dichlorophenyl)cyanothioformamide and its Derivatives

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemical science. For this compound, future research is anticipated to move beyond traditional multi-step procedures towards more innovative and streamlined synthetic strategies.

A promising area of exploration lies in the refinement of one-pot synthesis protocols. Current methods for analogous N-arylcyanothioformamides often involve a two-step process, beginning with the synthesis of N-arylimino-1,2,3-dithiazoles from the corresponding aniline (B41778) and subsequent conversion to the cyanothioformamide. mdpi.com Future innovations could focus on the development of catalytic systems that enable the direct conversion of 2,3-dichloroaniline (B127971) to this compound, potentially through the use of novel thiocarbonyl transfer reagents or isothiocyanate precursors under milder reaction conditions.

Furthermore, the exploration of microwave-assisted organic synthesis (MAOS) could significantly enhance reaction rates and yields. jocpr.com The application of microwave irradiation to the condensation reaction between 2,3-dichloroaniline and a suitable cyanothioformylating agent could lead to a more rapid and energy-efficient synthesis.

The synthesis of novel derivatives of this compound also presents a rich field for future work. Introducing a variety of substituents onto the phenyl ring or modifying the cyano and thioamide functionalities could generate a library of compounds with diverse electronic and steric properties. This would be invaluable for structure-activity relationship (SAR) studies in various applications.

Table 1: Potential Innovative Synthetic Approaches

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, lower cost, less waste | Development of novel catalysts and reagents |

| Microwave-Assisted Synthesis | Increased reaction rates, higher yields, improved energy efficiency | Optimization of reaction parameters (temperature, time, power) |

| Flow Chemistry | Enhanced safety, scalability, and process control | Design and fabrication of microreactors for continuous production |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Identification of suitable photocatalysts and reaction pathways |

Advancements in Spectroscopic and Computational Characterization Techniques

A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Future research will likely leverage a combination of advanced spectroscopic methods and sophisticated computational modeling.

While basic characterization through techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy is standard, more advanced methods can provide deeper insights. mdpi.commdpi.com Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to unambiguously assign all proton and carbon signals, especially for more complex derivatives.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating the molecular structure, electronic properties, and vibrational frequencies of this compound. researchgate.netnih.gov Future studies could employ DFT calculations to:

Predict the conformational isomers and their relative energies.

Analyze the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Calculate the HOMO-LUMO energy gap to understand the molecule's electronic transitions and kinetic stability. researchgate.net

Simulate the IR and Raman spectra to aid in the interpretation of experimental data.

Moreover, techniques like X-ray crystallography will be indispensable for determining the precise solid-state structure, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.

Table 2: Advanced Characterization Techniques and Their Potential Insights

| Technique | Information Gained |

| 2D NMR (HSQC, HMBC) | Unambiguous assignment of proton and carbon signals |

| X-ray Crystallography | Precise bond lengths, bond angles, and crystal packing |

| DFT Calculations | Molecular geometry, electronic structure, vibrational frequencies |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and intermolecular interactions in solution |

Exploration of Novel Chemical Reactivity and Transformation Pathways for Diversification

The cyanothioformamide functional group is a versatile synthon, and its reactivity within the this compound framework is ripe for exploration. Future research is expected to uncover novel transformation pathways, leading to a diverse array of new chemical entities.

One key area of investigation will be the cycloaddition reactions of the thiocarbonyl group. This moiety can participate in [4+2], [3+2], and [2+2] cycloadditions with various dienophiles and dipolarophiles, providing access to a wide range of heterocyclic scaffolds. The influence of the electron-withdrawing dichlorophenyl and cyano groups on the reactivity of the thiocarbonyl C=S bond is a subject of significant interest.

Furthermore, the cyano group can be transformed into other valuable functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the construction of nitrogen-containing heterocycles.

The development of transition-metal-catalyzed cross-coupling reactions at the C-Cl bonds of the dichlorophenyl ring also represents a promising avenue for diversification. Catalytic systems based on palladium, copper, or nickel could be employed to introduce new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a vast library of derivatives with tailored properties. mdpi.com

Continued Development as a Key Intermediate for Diverse Advanced Chemical Scaffolds

Building on its potential for diverse reactivity, this compound is poised to become a key intermediate in the synthesis of complex and high-value chemical scaffolds.

A notable example is its use in the synthesis of 2-cyanobenzothiazoles through palladium-catalyzed intramolecular C-S bond formation. mdpi.com This transformation highlights the potential of this compound to serve as a precursor to biologically active heterocyclic systems. Future research could expand upon this by exploring the synthesis of other fused thiazole (B1198619) systems and related heterocycles.

The combination of the dichlorophenyl moiety and the reactive cyanothioformamide group makes this compound an attractive starting material for the synthesis of agrochemicals and pharmaceuticals. The dichlorophenyl group is a common feature in many bioactive molecules, and the ability to construct complex heterocyclic systems from the cyanothioformamide portion opens up numerous possibilities for drug discovery and development programs. For instance, the synthesis of novel pyrazole (B372694) and thiophene (B33073) derivatives, which are known to have a wide range of biological activities, could be a fruitful area of research. nih.govnih.gov

The development of multi-component reactions involving this compound could also lead to the rapid assembly of complex molecular architectures from simple starting materials, further underscoring its utility as a versatile building block in organic synthesis.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,3-Dichlorophenyl)cyanothioformamide, and how can reaction conditions be optimized?

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

-

Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism (e.g., thione-thiol equilibrium) or solvent effects. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆/CDCl₃ to identify dynamic processes. Computational modeling (DFT at B3LYP/6-31G*) predicts stable tautomers and aligns with experimental data. Cross-validate using high-resolution mass spectrometry (HRMS) for exact mass confirmation .

-

Case Study : A 2023 study on Ni²⁺ complexes of dichlorophenyl dithiocarbamates revealed solvent-dependent shifts in UV-Vis spectra. Polar solvents stabilized charge-transfer transitions, highlighting the need for solvent standardization in comparative analyses .

Q. What strategies are effective for studying the coordination chemistry of this compound with transition metals?

- Methodological Answer : The compound’s thioamide and cyano groups act as ligands. Synthesize metal complexes (e.g., Cu²⁺, Ni²⁺) under inert conditions (N₂ atmosphere) in ethanol/water mixtures. Monitor ligand exchange via UV-Vis (d-d transitions) and EPR for paramagnetic metals. Single-crystal XRD (SHELXL) resolves binding modes (e.g., monodentate vs. bridging). For example, Ni²⁺ complexes with dichlorophenyl ligands showed square-planar geometry with bond lengths of 1.85–1.92 Å .

Q. How can researchers assess the biological activity of this compound against neurological targets?

- Methodological Answer : Prioritize in vitro assays for P2X7 receptor antagonism, given structural similarities to 2,3-dichlorophenyl-triazole inhibitors (e.g., Florjancic et al., 2008). Use HEK293 cells transfected with human P2X7 receptors; measure Ca²⁺ influx inhibition via fluorescence. For neurotoxicity screening, employ SH-SY5Y neuronal cells and assess viability via MTT assays. Cross-reference with logP values (~3.1–3.5) to predict blood-brain barrier permeability .

Q. What experimental designs mitigate challenges in thermodynamic vs. kinetic control during synthesis?

- Methodological Answer :

- Thermodynamic Control : Prolonged reflux (24+ hours) in high-boiling solvents (e.g., toluene) favors stable products. Monitor via HPLC to track intermediate conversion.

- Kinetic Control : Lower temperatures (0–5°C) and rapid quenching (e.g., ice-water) trap metastable intermediates. For example, kinetic pathways in dihydrothiophene synthesis yielded 70% selectivity for cis-isomers .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for dichlorophenyl derivatives?

- Methodological Answer : Discrepancies in bond angles/lengths may arise from crystal packing or disorder. Use SHELXL’s TWIN/BASF commands for twinned crystals. Compare with neutron diffraction data (if available) for H-atom positioning. Re-refine datasets with alternative software (e.g., Olex2) to confirm reproducibility. A 2023 study on dichlorophenyl dithiocarbamates resolved disorder by applying anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.